molecular formula C16H11ClFN5 B1463231 5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile CAS No. 1209580-54-0

5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile

Cat. No.: B1463231
CAS No.: 1209580-54-0
M. Wt: 327.74 g/mol
InChI Key: YLTRXNJLSYZLGV-UHFFFAOYSA-N
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Description

“5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile” is a chemical compound with the CAS number 1209580-54-0 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C16H11ClFN5 . It contains a quinoline core, which is a heterocyclic aromatic organic compound. This core is substituted with a chloro group at the 5th position, a fluoro group at the 8th position, and an amino group at the 4th position. The amino group is further substituted with a 2-methylpyrimidin-4-ylmethyl group .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 327.74 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .

Scientific Research Applications

Chemical Properties and Applications

5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile is a chemical compound with potential applications in various scientific research fields. While the direct research on this specific compound is limited, insights can be drawn from studies on related quinoline and quinoxaline derivatives.

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives, including this compound, are significant in medicinal chemistry due to their broad spectrum of bioactivity. Quinolines have been studied for their anticancer, antimicrobial, and anti-inflammatory properties. They serve as core templates in drug design, particularly in synthesizing compounds for treating various diseases, including cancer and infections (Ajani, Iyaye, & Ademosun, 2022).

Role in Cancer Treatment

Compounds similar to this compound have been investigated for their role in cancer treatment. For example, quinoline derivatives have shown potential in targeting thymidylate synthase, a critical enzyme in DNA synthesis, making them suitable for treating colorectal cancer (Avallone et al., 2014). This suggests that our compound of interest may also have applications in cancer research and therapy.

Anticorrosive Properties

Beyond biomedical applications, quinoline derivatives, including the compound , may possess anticorrosive properties. These compounds can form stable chelating complexes with metallic surfaces, making them valuable in protecting materials from corrosion. This application is particularly relevant in industrial and engineering research to enhance the longevity and durability of metallic structures (Verma, Quraishi, & Ebenso, 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. Its use in pharmaceutical testing suggests it may have biological activity .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions of this compound are not specified in the search results. Given its use in pharmaceutical testing, it may be part of ongoing research to develop new drugs .

Properties

IUPAC Name

5-chloro-8-fluoro-4-[(2-methylpyrimidin-4-yl)methylamino]quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN5/c1-9-20-5-4-11(23-9)8-22-15-10(6-19)7-21-16-13(18)3-2-12(17)14(15)16/h2-5,7H,8H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTRXNJLSYZLGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)CNC2=C(C=NC3=C(C=CC(=C32)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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